molecular formula C10H19N B12899380 Cyclohexanemethanamine, 1-(2-propenyl)- CAS No. 81097-43-0

Cyclohexanemethanamine, 1-(2-propenyl)-

Cat. No.: B12899380
CAS No.: 81097-43-0
M. Wt: 153.26 g/mol
InChI Key: RLTBWXOTEDGIGT-UHFFFAOYSA-N
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Description

Cyclohexanemethanamine, 1-(2-propenyl)- (CAS: 81097-43-0), also known as 1-(1-Allylcyclohexyl)methanamine, is a bicyclic amine with the molecular formula C₁₀H₁₉N and a molecular weight of 153.27 g/mol . Its structure consists of a cyclohexane ring substituted with an allyl (2-propenyl) group and a methanamine (-CH₂NH₂) moiety. The compound is identified by synonyms such as 1-(Aminomethyl)-1-allylcyclohexane and TPC-A030 .

Properties

IUPAC Name

(1-prop-2-enylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTBWXOTEDGIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448307
Record name Cyclohexanemethanamine, 1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81097-43-0
Record name Cyclohexanemethanamine, 1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-allylcyclohexyl)methanamine typically involves the alkylation of cyclohexylmethanamine with allyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Cyclohexylmethanamine+Allyl Bromide(1-Allylcyclohexyl)methanamine+HBr\text{Cyclohexylmethanamine} + \text{Allyl Bromide} \rightarrow \text{(1-Allylcyclohexyl)methanamine} + \text{HBr} Cyclohexylmethanamine+Allyl Bromide→(1-Allylcyclohexyl)methanamine+HBr

Industrial Production Methods: In an industrial setting, the production of (1-allylcyclohexyl)methanamine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (1-Allylcyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(1-Allylcyclohexyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of amine interactions with biological systems, particularly in receptor binding studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-allylcyclohexyl)methanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Cyclohexanemethanamine, 1-(2-propenyl)- 81097-43-0 C₁₀H₁₉N 153.27 Allyl group, methanamine
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ 210.36 Methylene bridge, two cyclohexylamine groups
2-(1-Cyclohexenyl)ethylamine 3399-73-3 C₈H₁₅N 125.21 Cyclohexenyl ring, ethylamine chain
Cyclohexylmethylamine 3218-02-8 C₇H₁₅N 113.20 Simple cyclohexylmethylamine
1-(Aminomethyl)cyclohexan-1-amine dihydrochloride 123194-05-8 C₇H₁₇Cl₂N₂ 201.14 Diamine structure, hydrochloride salt

Key Observations:

Molecular Complexity: The target compound is intermediate in molecular weight (153.27 g/mol) compared to simpler amines like Cyclohexylmethylamine (113.20 g/mol) and more complex derivatives like 4,4'-Methylenebis(cyclohexylamine) (210.36 g/mol) .

Structural Variations :

  • 4,4'-Methylenebis(cyclohexylamine) features a methylene bridge linking two cyclohexylamine groups, making it a multi-constituent substance with geometric isomers (trans-trans, cis-cis, cis-trans) .
  • 2-(1-Cyclohexenyl)ethylamine contains a cyclohexenyl ring (unsaturated) and ethylamine chain, differing in reactivity due to the conjugated double bond .

Table 2: Physicochemical and Functional Properties

Property Cyclohexanemethanamine, 1-(2-propenyl)- 2-(1-Cyclohexenyl)ethylamine Cyclohexylmethylamine
logP (Lipophilicity) Estimated ~2.5 (allyl increases logP) 1.68 Not reported
Density Not reported Not reported 0.87 g/mL
Applications Potential synthon for polymers/drugs Intermediate in Levorphanol synthesis Lab reagent
Health Risks Likely irritant (amine class) No direct data Irritant (amine class)

Key Findings:

Reactivity: The allyl substituent may confer higher reactivity toward electrophilic addition or radical polymerization compared to saturated analogs like Cyclohexylmethylamine . 2-(1-Cyclohexenyl)ethylamine’s cyclohexenyl group could participate in conjugation or cycloaddition reactions, which the target compound’s allyl group cannot .

Safety and Environmental Impact: While specific toxicity data for the target compound is unavailable, related cyclohexanemethanamine derivatives (e.g., 5-amino-1,3,3-cyclohexanemethanamine) are flagged for health risks (PM10 level = 50) . Amines generally require careful handling due to irritant properties, as noted in safety protocols for Cyclohexylmethylamine .

Research Implications and Gaps

  • Applications : The target compound’s allyl group suggests utility in synthesizing cross-linked polymers or bioactive molecules, though further studies are needed to confirm these uses.
  • Data Gaps : Critical physicochemical data (e.g., melting/boiling points, solubility) for the target compound are absent in the provided evidence, necessitating experimental validation.
  • Environmental Persistence : The allyl group may undergo oxidation, influencing environmental degradation pathways compared to fully saturated analogs.

Biological Activity

Cyclohexanemethanamine, 1-(2-propenyl)-, also known as propenyl cyclohexanamine, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including antimicrobial, antioxidant, and anticancer properties.

Cyclohexanemethanamine, 1-(2-propenyl)- is characterized by its cyclohexane ring structure with a propenyl side chain. Its chemical structure can influence its biological activities significantly.

1. Antimicrobial Activity

Research indicates that propenyl derivatives exhibit notable antimicrobial properties. A study focusing on propenylbenzenes demonstrated their effectiveness against various strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 µg/mL for several derivatives. The study highlighted that compounds with specific structural features could enhance their antimicrobial efficacy .

2. Antioxidant Activity

The antioxidant potential of Cyclohexanemethanamine, 1-(2-propenyl)- is supported by findings that show significant radical scavenging activities. Propenylbenzenes were reported to have effective antiradical activity with EC50 values ranging from 19 to 31 µg/mL , indicating their potential utility in combating oxidative stress .

3. Anticancer Activity

The antiproliferative effects of this compound were evaluated against various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colorectal cancer), and MG63 (osteosarcoma). Results indicated that certain derivatives exhibited varying degrees of antiproliferative activity, suggesting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC against C. albicans: 37-124 µg/mL
AntioxidantEC50: 19-31 µg/mL
AnticancerVarying antiproliferative effects

The biological activities of Cyclohexanemethanamine, 1-(2-propenyl)- can be attributed to its ability to interact with cellular membranes and influence membrane fluidity. This interaction can affect various cellular processes, including the proliferation of cancer cells and the survival of microbial cells .

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